molecular formula C16H14INO2S B1508635 a-Tosyl-(3-iodomethylbenzyl)isocyanide CAS No. 655254-56-1

a-Tosyl-(3-iodomethylbenzyl)isocyanide

Cat. No. B1508635
CAS RN: 655254-56-1
M. Wt: 411.3 g/mol
InChI Key: GVGUWDOSVAINIM-UHFFFAOYSA-N
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Description

“a-Tosyl-(3-iodomethylbenzyl)isocyanide” is a chemical compound with the molecular formula C16H14INO2S and a molecular weight of 411.3 g/mol. It is used for research and development purposes .


Synthesis Analysis

The synthesis of isocyanides like “a-Tosyl-(3-iodomethylbenzyl)isocyanide” involves the conversion of N-formamides into isocyanides using dehydration reagents such as p-toluenesulfonyl chloride (p-TsCl), phosphoryl trichloride (POCl3), and a combination of triphenylphosphane (PPh3) and iodine . The synthesis protocols were optimized considering the principles of green chemistry .


Molecular Structure Analysis

The molecular structure of “a-Tosyl-(3-iodomethylbenzyl)isocyanide” involves an isocyano group, an acidic α-carbon atom, and a sulphonyl group .


Chemical Reactions Analysis

Isocyanides exhibit unusual reactivity in organic chemistry due to their dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . They undergo typical α-addition reactions .

Mechanism of Action

The isocyanide functionality exhibits unusual reactivity in organic chemistry due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . This unique reactivity makes isocyanides useful in various chemical reactions .

Safety and Hazards

“a-Tosyl-(3-iodomethylbenzyl)isocyanide” is used for research and development purposes only and is not intended for medicinal, household, or other uses . Further safety and hazard information should be available in the compound’s Safety Data Sheet .

properties

IUPAC Name

1-(iodomethyl)-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO2S/c1-12-6-8-15(9-7-12)21(19,20)16(18-2)14-5-3-4-13(10-14)11-17/h3-10,16H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGUWDOSVAINIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC(=C2)CI)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725394
Record name 1-(Iodomethyl)-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

a-Tosyl-(3-iodomethylbenzyl)isocyanide

CAS RN

655254-56-1
Record name 1-(Iodomethyl)-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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